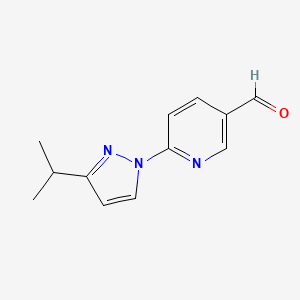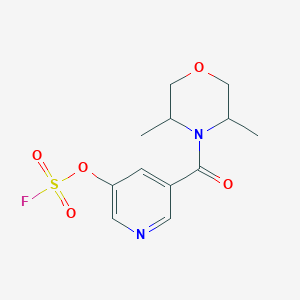![molecular formula C15H23N3O3 B2562061 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 923209-17-0](/img/structure/B2562061.png)
3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C15H23N3O3 and its molecular weight is 293.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The title compound, known for its two connected rings - a piperazine-2,5-dione ring and a five-membered ring, showcases a specific structural conformation significant in synthesis and crystallography studies. For example, Rohlíček et al. (2010) elucidated its structure using synchrotron powder diffraction data, highlighting the molecule's slight boat conformation and the equatorial position of the bonded methyl group. The five-membered ring adopts an envelope conformation, playing a crucial role in its chemical behavior and potential applications in material science and crystal engineering (Rohlíček et al., 2010).
Anticonvulsant Activity
A study by Obniska et al. (2006) focused on derivatives of 2-azaspiro[4.5]decane-1,3-dione, investigating their anticonvulsant and neurotoxic properties. This research underscores the compound's relevance in developing new anticonvulsant drugs, revealing that certain derivatives exhibit significant protective effects in mice models, surpassing even standard substances like magnesium valproate (Obniska et al., 2006).
Novel Synthesis Methods
The advancement in synthesis methods for related compounds, such as the Mn(III)-based oxidation technique described by Huynh et al. (2017), demonstrates innovative approaches to creating complex molecular structures. These methods contribute to a broader understanding and potential applications of spirocyclic and azaspiro compounds in medicinal chemistry and drug design (Huynh et al., 2017).
Supramolecular Chemistry
Further studies delve into the compound's role in supramolecular chemistry, examining its intermolecular interactions, hydrogen bonding, and potential in forming crystal structures. Such research not only provides insights into the chemical and physical properties of these compounds but also explores their utility in developing new materials and pharmaceuticals (Shivachev et al., 2006).
Wirkmechanismus
Target of Action
The primary target of the compound 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4It is a derivative of piperidine , which is known to be present in more than twenty classes of pharmaceuticals . Piperidine derivatives have been found to have a wide range of pharmacological applications .
Mode of Action
The exact mode of action of 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4It is known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other derivatives . For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters .
Biochemical Pathways
The specific biochemical pathways affected by 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
The molecular and cellular effects of the action of 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4It is known that piperidine derivatives can have a wide range of pharmacological applications .
Eigenschaften
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c19-12(17-9-5-2-6-10-17)11-18-13(20)15(16-14(18)21)7-3-1-4-8-15/h1-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUTVCWIAYJCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
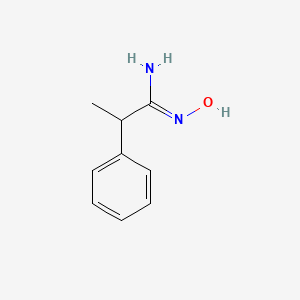
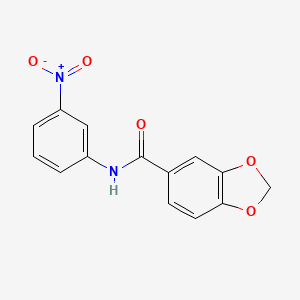
![Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2561982.png)
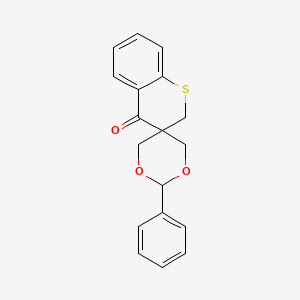
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B2561987.png)
![1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2561988.png)
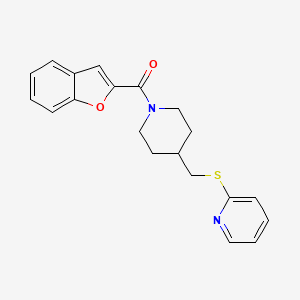
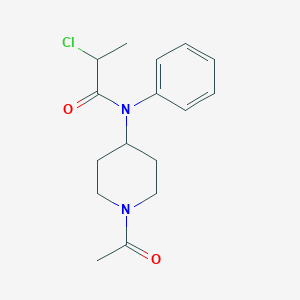
![3,3-difluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclobutane-1-carboxamide](/img/structure/B2561993.png)
![(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561994.png)
![N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2561995.png)
